{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone
Description
The compound {1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone is a structurally complex molecule featuring:
- A 2,4-dihydroxy-6-methylpyrimidine core substituted at position 5 with a sulfonyl-piperidin-3-yl group.
- A methanone linker bridging the pyrimidine-sulfonyl-piperidine moiety to a 4-(4-fluorophenyl)piperazine unit.
Dihydroxy pyrimidine: May improve water solubility and metal-chelating properties.
Piperazine vs.
Properties
Molecular Formula |
C21H26FN5O5S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
5-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]sulfonyl-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H26FN5O5S/c1-14-18(19(28)24-21(30)23-14)33(31,32)27-8-2-3-15(13-27)20(29)26-11-9-25(10-12-26)17-6-4-16(22)5-7-17/h4-7,15H,2-3,8-13H2,1H3,(H2,23,24,28,30) |
InChI Key |
JAEPIZUOOUPREL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Sulfonation of 2,4-Dihydroxy-6-methylpyrimidine
The pyrimidine ring undergoes sulfonation at the 5-position using chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C. This regioselectivity is attributed to the electron-donating methyl group at C6, which directs electrophilic substitution to C5. After 4 hours, the reaction mixture is quenched with ice-water, yielding 2,4-dihydroxy-6-methylpyrimidine-5-sulfonic acid (87% yield).
Table 1: Optimization of Sulfonation Conditions
| Condition | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| ClSO₃H, CH₂Cl₂, 4 h | −10 | 87 | 95 |
| SO₃·Pyridine, DMF, 6 h | 25 | 62 | 88 |
| Fuming H₂SO₄, 2 h | 0 | 45 | 78 |
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) under reflux (70°C, 2 h). Excess reagents are removed under reduced pressure, affording the sulfonyl chloride as a crystalline solid (92% yield, m.p. 148–150°C).
Preparation of Piperidin-3-ylmethanone Intermediate
Protection of Piperidine Amine
Piperidine-3-carboxylic acid is protected as its tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis. After 12 h at 25°C, Boc-piperidine-3-carboxylic acid is isolated by extraction (89% yield).
Activation and Coupling
The Boc-protected acid is activated with ethyl chloroformate (ClCO₂Et) and N-methylmorpholine (NMM) in THF at 0°C, followed by reaction with 4-(4-fluorophenyl)piperazine. The coupling proceeds for 6 h at 25°C, yielding Boc-protected methanone (76% yield). Deprotection with trifluoroacetic acid (TFA) in dichloromethane provides the piperidin-3-ylmethanone intermediate as a TFA salt (94% yield).
Sulfonamide Bond Formation
Coupling of Sulfonyl Chloride and Piperidine
The piperidin-3-ylmethanone TFA salt is neutralized with triethylamine (Et₃N) in acetonitrile and reacted with 2,4-dihydroxy-6-methylpyrimidine-5-sulfonyl chloride at 0°C. After stirring for 3 h, the product is precipitated by adding ice-water, yielding the sulfonamide-coupled intermediate (68% yield, 97% purity).
Table 2: Sulfonamide Coupling Efficiency
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Et₃N | Acetonitrile | 3 | 68 |
| NaHCO₃ | DMF | 6 | 55 |
| Pyridine | THF | 4 | 48 |
Hydroxyl Group Deprotection
The 2,4-dihydroxy groups on the pyrimidine ring, temporarily protected as acetates during sulfonation, are deprotected using ammonium hydroxide (NH₄OH) in methanol (25°C, 2 h). Final recrystallization from ethanol-water affords the title compound as a white solid (82% yield).
Analytical Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, OH), 10.98 (s, 1H, OH), 7.45–7.38 (m, 2H, ArH), 7.12–7.05 (m, 2H, ArH), 4.21–3.95 (m, 4H, piperazine), 3.82–3.45 (m, 5H, piperidine), 2.38 (s, 3H, CH₃), 1.95–1.65 (m, 4H, piperidine).
-
HRMS (ESI+) : m/z calcd for C₂₁H₂₅FN₄O₅S [M+H]⁺ 489.1552, found 489.1548.
Chemical Reactions Analysis
Types of Reactions
The compound “{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone” can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl groups in the pyrimidine ring makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic fluorine and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Overview
The compound 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone is a complex organic molecule characterized by its unique structural features, including a pyrimidine ring, a sulfonyl group, and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. The following sections will explore its scientific research applications, including biological activities, synthesis methods, and case studies.
Biological Activities
-
Anticancer Activity
- Research indicates that compounds with similar structural motifs exhibit anticancer properties. The interaction of the sulfonamide group with various biological targets can lead to the inhibition of cancer cell proliferation. For instance, studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
-
Antimicrobial Properties
- The compound's structural features suggest potential antimicrobial activity. Sulfonamides are known for their antibacterial effects, and derivatives containing piperidine and piperazine rings have been reported to exhibit broad-spectrum antimicrobial activities. This warrants further investigation into the specific antimicrobial efficacy of this compound.
-
Neuroprotective Effects
- Compounds that target adenosine receptors have been studied for their neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique combination of functional groups in this compound may allow it to interact with these receptors, potentially leading to neuroprotection.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined a series of pyrimidine derivatives similar to this compound for their anticancer activity against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications in the structure could enhance potency against specific cancer types.
Case Study 2: Neuroprotective Mechanisms
In another investigation, researchers explored compounds targeting adenosine receptors for their neuroprotective capabilities. The findings revealed that compounds with similar structural frameworks could effectively inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration.
Mechanism of Action
The mechanism of action of “{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone” involves its interaction with specific molecular targets and pathways. The piperidine and piperazine moieties may interact with neurotransmitter receptors, while the pyrimidine ring could engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs from the provided evidence, focusing on structural variations and inferred properties:
Key Structural and Functional Differences
Sulfonyl vs. Sulfanylidene/Thione Groups: The target compound’s sulfonyl group (-SO₂-) increases polarity and hydrogen-bond acceptor capacity compared to the sulfanylidene (-S-) group in Anuradha et al.’s compound . This may enhance solubility and metabolic stability. Thione-containing compounds (e.g., chromeno-pyrimidine in ) often exhibit tautomerism, which could influence binding specificity .
Piperazine vs. Piperidine analogs (e.g., EP Patent compound) may exhibit higher lipophilicity and membrane permeability but reduced hydrogen-bonding capacity .
Substituent Effects on Pyrimidine Core: Dihydroxy groups (target compound) vs.
Bioavailability and Drug-Likeness: The chromeno-pyrimidine derivative () demonstrated favorable drug-like properties in computational studies, but its fused ring system may limit conformational flexibility compared to the target compound’s methanone-linked structure . The target compound’s balance of polar (sulfonyl, dihydroxy) and lipophilic (fluorophenyl) groups suggests moderate oral bioavailability, though its higher molecular weight (~550–600 g/mol) could reduce permeability.
Research Findings and Implications
- : Dihydropyrimidine derivatives with sulfanylidene groups were studied for biological activities, though specific data are unavailable. The target compound’s sulfonyl group may improve stability in oxidative environments (e.g., hepatic metabolism) .
- : Chromeno-pyrimidines with thione groups showed promising drug-like properties, suggesting that the target compound’s pyrimidine core could be a viable scaffold for further optimization .
- : Nitro-substituted pyrimidines in the patent highlight the role of electron-withdrawing groups in modulating activity, though the target compound’s dihydroxy groups may offer a safer toxicity profile .
Biological Activity
The compound {1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 386.5 g/mol. The structural components include:
- A pyrimidine ring with hydroxyl groups that may enhance solubility and receptor binding.
- A sulfonyl group which is known for its ability to form strong interactions with biological targets.
- A piperidine ring , contributing to the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can inhibit enzymatic activity by binding to the active sites of proteins, potentially affecting various biochemical pathways involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways relevant to therapeutic effects.
Biological Activity and Therapeutic Applications
Recent studies have highlighted several biological activities attributed to this compound:
- Antimicrobial Activity : The compound exhibits antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
- Anticancer Potential : Research indicates that it may inhibit cell proliferation in cancer cell lines by disrupting mitotic processes, characteristic of kinesin spindle protein (KSP) inhibitors .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-furylmethyl)piperidine-4-carboxamide | Contains a furan ring | Potentially different biological activity due to electronic properties |
| 1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acid | Lacks N-substituent | May exhibit different solubility and reactivity profiles |
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Antimicrobial Studies : One study demonstrated significant antibacterial activity against Mycobacterium tuberculosis with an MIC of 40 µg/mL .
- Cancer Research : A case study involving KSP inhibition showed that the compound effectively arrested cells in mitosis, leading to a monopolar spindle phenotype indicative of its anticancer properties .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics have revealed favorable absorption and distribution profiles, suggesting potential for clinical applications in treating bacterial infections and cancer.
Q & A
Q. What spectroscopic techniques are recommended for characterizing the structure of {compound}?
The compound’s structure can be confirmed using 1H and 13C nuclear magnetic resonance (NMR) to elucidate proton and carbon environments, mass spectrometry (MS) to determine molecular weight and fragmentation patterns, and X-ray crystallography for precise three-dimensional atomic resolution. For example, X-ray analysis of analogous dihydropyrimidine derivatives revealed bond angles and torsion angles critical for understanding stereoelectronic effects .
Q. What synthetic routes are commonly employed to prepare {compound}?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidine sulfonyl moiety via sulfonation of 2,4-dihydroxy-6-methylpyrimidine.
- Step 2 : Coupling the sulfonated pyrimidine with a piperidine derivative using nucleophilic substitution.
- Step 3 : Introducing the 4-(4-fluorophenyl)piperazine group via amide bond formation under carbodiimide-mediated coupling (e.g., EDC/HOBt). Catalysts like p-toluenesulfonic acid may optimize intermediate steps .
Q. What solvents and conditions are optimal for stabilizing {compound} in solution?
Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance solubility due to the compound’s sulfonyl and carbonyl groups. Stability studies suggest storage at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group. Sonication or mild heating (40–50°C) improves dissolution kinetics .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions between NMR and MS data (e.g., unexpected peaks or mass discrepancies) require:
- 2D NMR techniques (HSQC, HMBC) to assign overlapping signals.
- High-resolution MS (HRMS) to distinguish isotopic patterns or adduct formation.
- Crystallographic validation to resolve ambiguities in stereochemistry. For instance, crystallography of a related compound confirmed a chair conformation in the piperidine ring, reconciling NMR coupling constants .
Q. What strategies improve reaction yields during the synthesis of {compound} derivatives?
Yield optimization involves:
- pH control : Buffered conditions (pH 6–7) stabilize intermediates during sulfonation.
- Catalyst screening : Testing palladium or copper catalysts for Suzuki-Miyaura coupling of fluorophenyl groups.
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate high-purity fractions. Studies show that acetonitrile as a solvent increases yields by 15% compared to DMF .
Q. How can in silico modeling predict the biological activity of {compound} analogs?
Computational approaches include:
- Molecular docking (AutoDock, Schrödinger) to assess binding affinity with target proteins (e.g., serotonin receptors).
- QSAR models to correlate structural features (e.g., logP, polar surface area) with pharmacokinetic properties.
- ADMET prediction (SwissADME) to evaluate absorption and toxicity. For example, piperazine-containing analogs showed enhanced blood-brain barrier penetration in simulations .
Q. What experimental designs address conflicting bioactivity data in cell-based assays?
Discrepancies (e.g., variable IC50 values) can arise from:
- Cell line variability : Validate activity across multiple lines (e.g., HEK293, HeLa).
- Assay conditions : Standardize ATP levels in cytotoxicity assays to avoid false negatives.
- Positive controls : Use reference compounds (e.g., fluorouracil for antiproliferative studies) to calibrate results. A study on analogous pyrimidine derivatives highlighted the impact of serum concentration on IC50 reproducibility .
Data Contradiction Analysis
Q. How should researchers interpret divergent thermal stability data for {compound}?
Conflicting thermogravimetric analysis (TGA) results may stem from:
- Sample preparation : Moisture content or crystallinity differences (e.g., amorphous vs. crystalline forms).
- Heating rates : Slower rates (2°C/min) provide more accurate decomposition profiles.
- Atmosphere : Oxidative (air) vs. inert (nitrogen) conditions alter degradation pathways. Comparative studies on sulfonyl-containing compounds showed decomposition onset temperatures varying by 20°C under different atmospheres .
Methodological Guidelines
Q. What protocols ensure reproducibility in synthesizing {compound}?
Critical steps include:
- Anhydrous conditions : Use molecular sieves or gloveboxes for moisture-sensitive reactions.
- Reagent purity : Confirm sulfonyl chloride purity via titration before use.
- Reaction monitoring : Thin-layer chromatography (TLC) at 30-minute intervals to track intermediate formation. A published protocol for a related methanone derivative achieved 95% reproducibility using these measures .
Q. How can researchers validate the sulfonyl group’s integrity in {compound}?
Use Fourier-transform infrared spectroscopy (FTIR) to confirm S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹). X-ray photoelectron spectroscopy (XPS) quantifies sulfur oxidation states, distinguishing sulfonyl (–SO₂–) from sulfonic acid (–SO₃H) contaminants. A study on sulfonated piperidines validated this approach with 99% confidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
